2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a dioxino ring fused to the pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can then be further transformed into various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dioxino ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the dioxino ring structure .
Scientific Research Applications
2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: This compound shares a similar core structure but has a thieno ring instead of a dioxino ring.
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde: A precursor in the synthesis of 2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine.
Uniqueness
This compound is unique due to its dioxino ring, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
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Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-3-5(10-6(8)9-4)12-2-1-11-3/h1-2H2 |
InChI Key |
RCTQJKITYWIPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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